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Compound of Interest

Compound Name: 5,7-Difluoroindolin-2-one

Cat. No.: B1306086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,7-Difluoroindolin-2-one is a fluorinated heterocyclic organic compound built upon the

indolin-2-one (oxindole) core structure. It serves as a crucial intermediate in synthetic organic

chemistry, particularly in the development of pharmaceutical agents. The strategic placement of

two fluorine atoms on the benzene ring significantly influences the molecule's physicochemical

properties, such as metabolic stability and binding affinity, making it a valuable building block

for drug discovery, especially in oncology.[1] This guide provides a comprehensive overview of

the key physicochemical properties of 5,7-Difluoroindolin-2-one, details the experimental

protocols for their determination, and illustrates its role in synthetic workflows.

Physicochemical Properties
A summary of the core physicochemical identifiers and predicted properties of 5,7-
Difluoroindolin-2-one is presented below. It is important to note that while experimentally

determined values are preferred, they are not readily available in published literature for this

specific compound. The properties listed in Table 1 are a combination of known identifiers and

computationally predicted values to provide a comprehensive profile.

Table 1: Summary of Physicochemical Properties of 5,7-Difluoroindolin-2-one
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Property Value Source

IUPAC Name
5,7-difluoro-1,3-dihydro-2H-

indol-2-one
---

Synonyms 5,7-Difluoro-2-oxoindole ---

CAS Number 247564-59-6 [1]

Molecular Formula C₈H₅F₂NO [1]

Molecular Weight 169.13 g/mol [1]

Canonical SMILES
O=C1NC2=C(C=C(F)C=C2F)C

1
---

Melting Point 204.9 °C Predicted

Boiling Point 334.7 °C Predicted

Water Solubility 1.18 g/L Predicted

logP (Octanol-Water) 1.35 Predicted

pKa (Acidic) 9.96 Predicted

pKa (Basic) -2.91 Predicted

Note: Predicted values were generated using Chemicalize (ChemAxon) and are intended for

estimation purposes. Experimental verification is recommended.

Experimental Protocols for Property Determination
The following sections detail standard laboratory protocols for the experimental determination

of the key physicochemical properties listed above. These are generalized methods and may

require optimization for 5,7-Difluoroindolin-2-one.

Melting Point Determination
The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

Methodology: Capillary Method
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Sample Preparation: A small amount of dry, powdered 5,7-Difluoroindolin-2-one is packed

into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to

determine an approximate range, followed by a slower ramp rate (1-2 °C per minute) near

the expected melting point for an accurate measurement.

Observation: The temperatures at which the substance first begins to melt (onset) and

completely liquefies (completion) are recorded as the melting range. A sharp melting range

(typically ≤ 2 °C) is indicative of high purity.

Aqueous Solubility Determination
Solubility, particularly in aqueous media, is a critical parameter for assessing the bioavailability

of potential drug candidates.

Methodology: Shake-Flask Method

Preparation: An excess amount of 5,7-Difluoroindolin-2-one is added to a known volume of

purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a

sealed flask.

Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37

°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully

removed and filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove

all undissolved solids.

Quantification: The concentration of the dissolved compound in the clear filtrate is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection. The result is typically expressed in mg/L or g/L.

logP (Octanol-Water Partition Coefficient) Determination
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LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution,

metabolism, and excretion (ADME) properties.

Methodology: HPLC-based Method

System Setup: A reversed-phase HPLC system with a C18 column is used. The mobile

phase typically consists of a buffered aqueous solution and an organic modifier like methanol

or acetonitrile.

Calibration: A series of reference compounds with known logP values are injected into the

HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated

by plotting the known logP values against the logarithm of the capacity factor (log k), where k

= (t_R - t_0) / t_0, and t_0 is the column dead time.

Sample Analysis: 5,7-Difluoroindolin-2-one is injected under the identical chromatographic

conditions, and its retention time is measured.

Calculation: The log k for 5,7-Difluoroindolin-2-one is calculated and its logP value is

determined by interpolation from the calibration curve.

pKa (Acid Dissociation Constant) Determination
The pKa value indicates the strength of an acid or base and determines the extent of ionization

of a molecule at a given pH. The indolin-2-one scaffold contains an acidic N-H proton.

Methodology: Potentiometric Titration

Solution Preparation: A precise amount of 5,7-Difluoroindolin-2-one is dissolved in a

suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a

known concentration. The ionic strength of the solution is kept constant using an inert salt

like KCl.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH), added in small, precise increments.

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each

addition of the titrant, once the reading has stabilized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1306086?utm_src=pdf-body
https://www.benchchem.com/product/b1306086?utm_src=pdf-body
https://www.benchchem.com/product/b1306086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume

of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of

the acidic protons have been neutralized.

Visualization of Synthetic Workflow
5,7-Difluoroindolin-2-one is a key building block for the synthesis of multi-target tyrosine

kinase inhibitors, a class of drugs pivotal in cancer therapy. The following diagram illustrates a

generalized workflow where this intermediate is utilized to synthesize a final active

pharmaceutical ingredient (API).
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Caption: Synthetic workflow for a kinase inhibitor using the key intermediate.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of 5,7-Difluoroindolin-2-one. While experimental data remains scarce, the provided predicted

values offer a solid basis for researchers in drug discovery and development. The fluorination

at the 5 and 7 positions is a strategic modification that enhances key molecular properties,

underscoring its importance as an intermediate in synthesizing targeted therapeutics like

kinase inhibitors. The standardized protocols outlined herein serve as a practical reference for

the experimental validation of these crucial parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

